4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole
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Description
4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole is a useful research compound. Its molecular formula is C18H30N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Biological Activity
4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C19H30N2O2, and it features a complex structure that includes oxazole rings and isopropyl groups. The presence of these functional groups likely contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H30N2O2 |
Molecular Weight | 314.46 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to 4-Isopropyl derivatives have shown promising results against various cancer cell lines:
- Activity Against Cell Lines :
Compound Type | Cell Line | IC50 (µM) |
---|---|---|
Oxazole Derivative | MCF-7 | 0.12 - 2.78 |
Oxazole Derivative | A549 | 0.11 |
The mechanism by which oxazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways involved in cell proliferation and survival. For example:
- Histone Deacetylase (HDAC) Inhibition : Some oxazole derivatives have been shown to inhibit HDAC activity significantly, leading to increased apoptosis in cancer cells .
Study 1: Anticancer Efficacy
A study published in MDPI evaluated a series of oxazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the oxazole structure could enhance biological activity significantly. For example:
- Modification Effects : Substituting halogen atoms on the phenyl ring reduced antiproliferative activities, suggesting that electronic effects play a crucial role in activity modulation .
Study 2: Selective Inhibition
In another investigation focusing on the selectivity of oxazole derivatives towards specific cancer types, researchers found that certain compounds selectively inhibited cancer-related carbonic anhydrases (CAs). The most active compound demonstrated K_i values in the nanomolar range against CA IX and II .
Properties
Molecular Formula |
C18H30N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-propan-2-yl-2-[1-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H30N2O2/c1-12(2)14-10-21-16(19-14)18(8-6-5-7-9-18)17-20-15(11-22-17)13(3)4/h12-15H,5-11H2,1-4H3 |
InChI Key |
KRZPFTLDCGJNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2(CCCCC2)C3=NC(CO3)C(C)C |
Origin of Product |
United States |
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